

Echinoserine: A Technical Overview of a Quinoxaline Antibiotic

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Compound of Interest

Compound Name: Echinoserine

Cat. No.: B15563585

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Introduction

Echinoserine is a naturally occurring antibiotic belonging to the quinoxaline class of compounds. It was first isolated from the fermentation broth of the bacterium *Streptomyces tendae*. Structurally, it is distinguished as a non-cyclic analogue of the well-known DNA bis-intercalating agent, echinomycin.^[1] While related to echinomycin, **echinoserine** exhibits its own distinct, albeit reportedly lesser, antibiotic activity.^[1] This document provides a comprehensive technical overview of the chemical structure, and available biological information for **Echinoserine**.

Chemical Structure and Properties

The chemical structure of **Echinoserine** is characterized by a linear peptide backbone appended with two quinoxaline-2-carbonyl chromophores. This acyclic nature contrasts with the cyclic depsipeptide structure of echinomycin.

Chemical Identifiers

Property	Value
Molecular Formula	C₅₁H₆₈N₁₂O₁₄S₂
Molecular Weight	1137.29 g/mol

| CAS Number | 167324-03-0 |

A complete SMILES string and a systematic IUPAC name for **Echinoserine** are not readily available in public databases.

Physicochemical Data

Quantitative physicochemical data for **Echinoserine**, such as melting point, solubility, and pKa, are not extensively reported in the scientific literature.

Biological Activity

Echinoserine has been identified as an antibiotic, though it is noted to be less potent than its cyclic counterpart, echinomycin.[1]

Antimicrobial Spectrum

Detailed quantitative data on the antimicrobial activity of **Echinoserine**, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a broad panel of microorganisms, are not currently available in the public domain.

Experimental Protocols

The initial discovery and characterization of **Echinoserine** involved its isolation from the fermentation culture of *Streptomyces tendae*. The structural elucidation was accomplished through the use of mass spectrometry and 2D nuclear magnetic resonance (NMR) spectroscopy.[1] Detailed, step-by-step protocols for the fermentation, isolation, and purification of **Echinoserine** are not publicly available but would likely follow standard natural product isolation techniques for microbial metabolites.

Mechanism of Action and Signaling Pathways

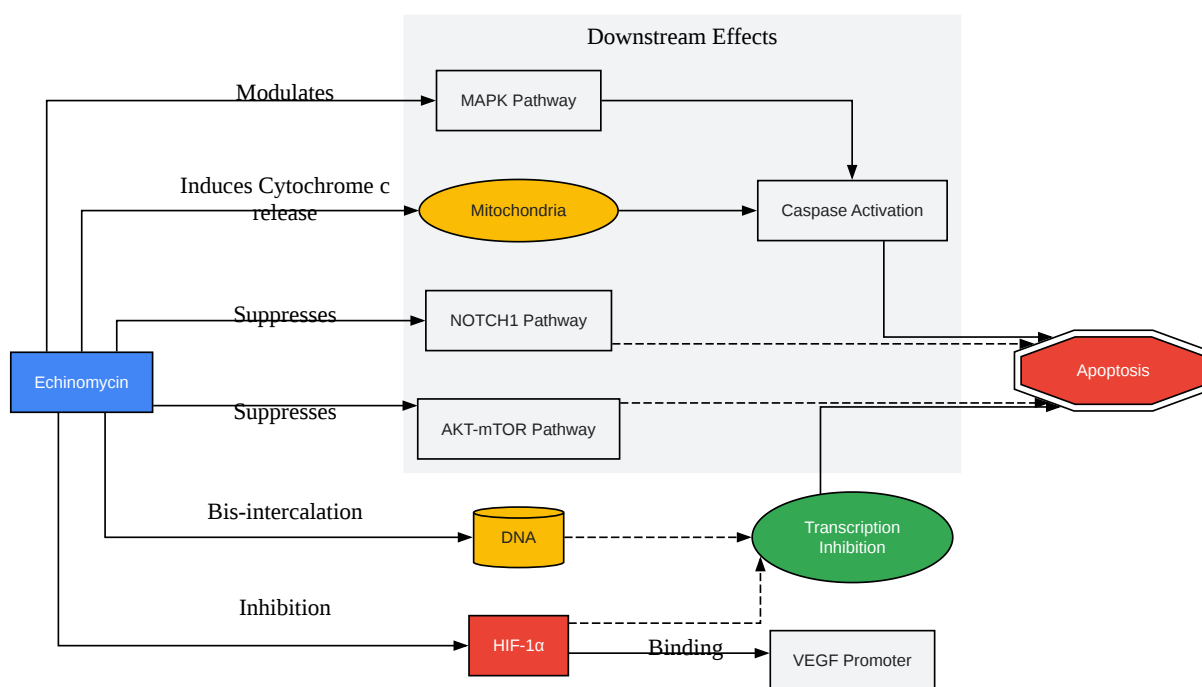
The precise mechanism of action for **Echinoserine** has not been definitively elucidated in published research. However, its structural similarity to echinomycin suggests a potential mode of action involving interaction with DNA. Echinomycin is a known DNA bis-intercalator, meaning it inserts two of its planar quinoxaline rings into the DNA double helix.[2] This interaction inhibits DNA replication and transcription, leading to its cytotoxic and antibiotic effects. It is plausible

that **Echinoserine**, with its two quinoxaline moieties, may also interact with DNA, though its linear and more flexible structure likely results in a different binding affinity and mode of interaction compared to the rigid, cyclic structure of echinomycin.

Echinomycin is also known to be a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a key transcription factor in cellular responses to hypoxia. This inhibition occurs through the prevention of HIF-1 α binding to the VEGF promoter. The signaling pathways affected by echinomycin include the MAPK, mitochondrial, and caspase pathways, ultimately leading to apoptosis in cancer cells. Furthermore, echinomycin has been shown to suppress the NOTCH1 and AKT-mTOR signaling cascades in leukemia cells.

Given the structural relationship, it is hypothesized that **Echinoserine** might share some of these mechanisms, albeit with different potency. However, specific studies on the interaction of **Echinoserine** with these signaling pathways are lacking.

To illustrate the potential, though unconfirmed, relationship in the mechanism of action, the established signaling pathway for the related compound, echinomycin, is presented below.



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Caption: Postulated signaling pathways for Echinomycin, a structural analog of **Echinoserine**.

Conclusion

Echinoserine represents an interesting member of the quinoxaline antibiotic family, distinguished by its non-cyclic structure in comparison to echinomycin. While its discovery and basic structural characterization have been reported, there remains a significant gap in the publicly available data regarding its detailed physicochemical properties, quantitative biological activity, and specific mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this natural product and to understand the structure-activity relationships that differentiate it from other members of the quinoxaline class. Professionals in

drug discovery and development may find **Echinoserine** to be a valuable lead compound for the design of novel antibiotics or anticancer agents.

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References

- 1. Biosynthetic capacities of actinomycetes. 4. Echinoserine, a new member of the quinoxaline group, produced by Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocide A, a new marine-derived anticancer saponin, targets topoisomerase2alpha by unique interference with its DNA binding and catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
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